molecular formula C11H10BrFO2 B1429224 (E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate CAS No. 1173119-94-2

(E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate

Cat. No. B1429224
M. Wt: 273.1 g/mol
InChI Key: RVIHRBSFAPPZQK-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate” is a chemical compound with the molecular formula C11H10BrFO2 and a molecular weight of 273.1 g/mol . It is primarily used for research and development .


Synthesis Analysis

While specific synthesis methods for “(E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate” were not found, related research suggests the use of pinacol boronic esters as valuable building blocks in organic synthesis . Another study discusses a new platform for the synthesis, analysis, and testing of new compounds, which may be relevant for future research .

Scientific Research Applications

Supramolecular Assembly

A study by Matos et al. (2016) discusses the synthesis and characterization of a mixture of E and Z isomers of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, highlighting its potential in forming a three-dimensional supramolecular network through noncovalent interactions (Matos et al., 2016).

Synthesis of Intermediates for Kinase Inhibitors

Xu et al. (2015) developed a one-pot, three-component Wittig–SNAr approach to synthesize various ethyl acrylates, including derivatives similar to (E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate. These compounds serve as intermediates for aurora 2 kinase inhibitors (Xu et al., 2015).

Corrosion Inhibition

Research by Lgaz et al. (2017) examined the impact of chalcone derivatives, structurally related to (E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate, on corrosion inhibition in mild steel. This study provides insights into the potential application of similar compounds in corrosion prevention (Lgaz et al., 2017).

Palladium-Catalyzed Direct Synthesis

A study by Dai and Chen (2018) discusses the palladium-catalyzed copolymerization of ethylene with acrylic acid derivatives, illustrating the potential application of similar compounds in the production of polyolefin materials (Dai & Chen, 2018).

Fluorescent Polymeric Nanoparticles

Grazon et al. (2013) synthesized novel BODIPY derivatives, including ethyl acrylate, for use in fluorescent polymeric nanoparticles. This research highlights the potential use of acrylate derivatives in creating advanced materials with specific optical properties (Grazon et al., 2013).

Anti-Microbial Agent Design

Manivannan (2020) synthesized and evaluated chalcone derivatives, including acrylate compounds, for their anti-microbial properties, suggesting possible applications in developing new antimicrobial agents (Manivannan, 2020).

Safety And Hazards

“(E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate” is intended for research and development use only . Detailed safety and hazard information should be available in its Material Safety Data Sheet (MSDS), which was not found in the search results.

properties

IUPAC Name

ethyl (E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIHRBSFAPPZQK-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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